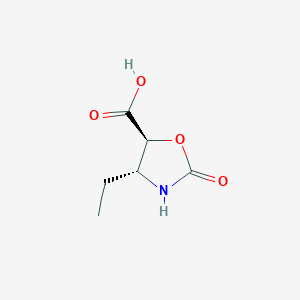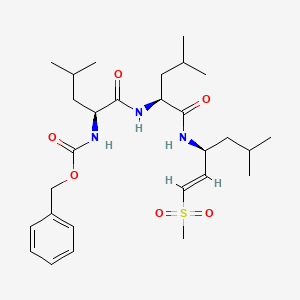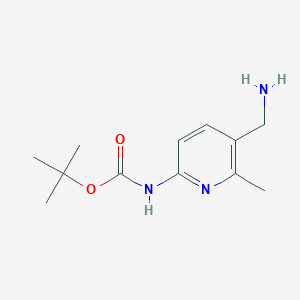
Anthracene, reaction products with sulfur chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, reaction products with sulfur chloride, is a compound formed by the reaction of anthracene with sulfur chloride. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is commonly found in coal tar and is used in the production of dyes, such as alizarin. The reaction with sulfur chloride introduces sulfur-containing functional groups into the anthracene structure, resulting in a compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anthracene, reaction products with sulfur chloride, typically involves the direct reaction of anthracene with sulfur chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{Sulfur Chloride} \rightarrow \text{Anthracene-Sulfur Chloride Reaction Products} ]
Industrial Production Methods: In an industrial setting, the reaction is conducted in a reactor where anthracene and sulfur chloride are mixed in the appropriate stoichiometric ratios. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The resulting product is purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions where the sulfur-containing groups are further oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, leading to the formation of thiol or sulfide derivatives.
Substitution: Substitution reactions can occur where the sulfur-containing groups are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
Anthracene, reaction products with sulfur chloride, has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing organic compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of sulfur-containing groups with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which anthracene, reaction products with sulfur chloride, exerts its effects involves the interaction of the sulfur-containing groups with molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the functional groups present in the compound.
Comparison with Similar Compounds
Anthraquinone: Another derivative of anthracene, used in dye production and as a redox catalyst.
Phenanthrene: A polycyclic aromatic hydrocarbon similar to anthracene but with a different arrangement of benzene rings.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Anthracene, reaction products with sulfur chloride, is unique due to the presence of sulfur-containing functional groups, which impart distinct chemical properties compared to other anthracene derivatives. These properties make it valuable for specific applications in research and industry.
Properties
CAS No. |
1328-13-8 |
|---|---|
Molecular Formula |
O3Sb2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)


![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)


